molecular formula C16H18N4O B6420549 N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 307975-75-3

N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B6420549
CAS No.: 307975-75-3
M. Wt: 282.34 g/mol
InChI Key: QSRXOWOXTJFHIX-PNTUOKEUSA-N
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Description

N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a conjugated enylidene moiety and an isopropyl substituent on the pyrazole ring. Its structure features a planar geometry stabilized by intramolecular hydrogen bonding and π-π stacking interactions, as inferred from analogous compounds .

Properties

IUPAC Name

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-12(2)14-11-15(19-18-14)16(21)20-17-10-6-9-13-7-4-3-5-8-13/h3-12H,1-2H3,(H,18,19)(H,20,21)/b9-6+,17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRXOWOXTJFHIX-PNTUOKEUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307975-75-3
Record name 3-ISOPROPYL-N'-(3-PHENYL-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazide functional group linked to a pyrazole ring, which is known for its diverse biological activities. The molecular formula is C20H22N2O2C_{20}H_{22}N_2O_2 with a molecular weight of 322.4 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Property Value
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
IUPAC NameN-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-2-(4-propan-2-ylphenoxy)acetamide
InChI KeyWXQAKCAJFJMHMI-XJYRWHQTSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins in the body. The hydrazide moiety can form covalent bonds with active sites on enzymes, potentially leading to inhibition of their activity. Additionally, the phenyl and phenoxy groups may enhance binding affinity through hydrophobic interactions.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A study reported an IC50 value of 0.08 µM against MCF-7 breast cancer cells for related pyrazole compounds, suggesting potent antiproliferative activity .

2. Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vivo studies demonstrated that similar compounds could significantly reduce inflammation markers such as TNF-α and IL-6, indicating their potential use in treating inflammatory diseases .

3. Antimicrobial Activity

The compound has shown potential antimicrobial effects against various bacterial strains. Research involving related pyrazole derivatives demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, highlighting their applicability in infectious disease management .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of pyrazole derivatives similar to this compound. The results indicated that these compounds inhibited cell proliferation in MCF-7 cells with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Activity

In another investigation, a derivative was tested for its anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The results showed significant reduction in paw swelling at doses of 10 mg/kg, demonstrating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison with structurally analogous compounds is provided below, focusing on substituent effects, biological activity, and physicochemical properties.

Key Observations :

  • Electron-withdrawing groups (e.g., chloro in ) enhance anticancer activity but may reduce selectivity.
  • Methoxy groups (e.g., SKi-178) improve enzyme selectivity and reduce cytotoxicity, critical for kinase inhibitors .
  • Bulkier substituents (e.g., naphthyl in ) shift applications to material sciences due to enhanced π-π interactions .
Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) ChemSpider ID
N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide ~330.4 3.8 <0.1 (DMSO) -
N′-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylidene]-3-(5-methylthien-2-yl)-1H-pyrazole-5-carbohydrazide 386.86 4.2 <0.05 (Water) STK109428
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide 374.2 4.5 <0.1 (Ethanol) -

Key Observations :

  • Hydrophobicity : Higher LogP values correlate with reduced aqueous solubility, necessitating organic solvents for biological assays .
Anticancer Activity Comparison
Compound IC50 (μM) MCF-7 IC50 (μM) A549 Selectivity Index (MCF-7 vs. Normal Cells)
5-Chloro-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide 12.4 >50 2.1
(E)-1-(4-tert-butylbenzyl)-NO-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 8.9 15.2 3.8

Key Observations :

  • Chlorophenyl groups enhance potency against lung cancer (A549) but reduce selectivity .
  • Isopropyl substituents (hypothesized for the target compound) may balance lipophilicity and membrane permeability.

Preparation Methods

Reaction Components and Stoichiometry

The reaction requires equimolar ratios (1:1) of the pyrazole carbohydrazide and the α,β-unsaturated carbonyl compound. Typical reagents include:

  • 3-(Propan-2-yl)-1H-pyrazole-5-carbohydrazide : Synthesized via hydrazinolysis of the corresponding methyl ester.

  • (1E,2E)-3-Phenylprop-2-enal : Prepared through aldol condensation of benzaldehyde and propanal under basic conditions.

A catalytic amount of acetic acid (5–10 mol%) is used to protonate the carbonyl group, enhancing electrophilicity for nucleophilic attack by the hydrazide.

Temperature and pH Optimization

Maintaining a slightly acidic pH (4.5–5.5) is critical to suppress hydrolysis of the hydrazide while promoting imine formation. Elevated temperatures (70–80°C) accelerate the reaction, achieving completion within 4–6 hours. Prolonged heating beyond this window risks decomposition, reducing yields below 60%.

Workup and Purification Techniques

Post-reaction, the mixture is cooled to room temperature, inducing crystallization. The crude product is filtered and washed with cold ethanol to remove unreacted starting materials. Recrystallization from a 1:1 ethanol-water mixture yields pure compound as pale-yellow crystals (mp: 210–212°C).

Alternative Synthetic Routes

Cyclocondensation of Hydrazines with 1,3-Diketones

A modified approach employs 1,3-diketones instead of α,β-unsaturated aldehydes. For example, reacting 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide with dibenzoylmethane in the presence of iodine generates a pyrazoline intermediate, which is oxidized to the target hydrazide using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). This method achieves 55–65% yields but requires stringent anhydrous conditions.

Transition Metal-Catalyzed Approaches

Palladium-catalyzed cross-coupling strategies have been explored for introducing the propenylidene moiety. Using a Suzuki-Miyaura coupling between 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide boronic ester and styryl bromide, the desired product forms in 40–50% yield. However, this route is less efficient due to competing protodeboronation side reactions.

Mechanistic Insights

The condensation proceeds via a three-step mechanism:

  • Nucleophilic Attack : The hydrazide’s terminal amine attacks the carbonyl carbon of the α,β-unsaturated aldehyde, forming a tetrahedral intermediate.

  • Dehydration : Acid catalysis facilitates water elimination, generating an imine (Schiff base).

  • Tautomerization : The imine tautomerizes to the thermodynamically stable (E,E)-configured hydrazide.

Steric hindrance from the isopropyl group on the pyrazole ring directs regioselectivity, favoring attack at the less hindered carbonyl position.

Challenges and Optimization Strategies

Stereochemical Control

Ensuring exclusive (E,E)-configuration requires precise pH and temperature control. Basic conditions promote unwanted (Z)-isomerization, while excessive acidity degrades the hydrazide. Kinetic studies recommend maintaining pH 5.0 and 75°C for optimal stereopurity.

Solvent Effects

Ethanol outperforms DMF or THF due to its ability to stabilize polar intermediates via hydrogen bonding. Replacing ethanol with methanol increases reaction rate but reduces yield by 10–15% due to enhanced solubility of byproducts.

Analytical Characterization

Key spectroscopic data for the compound includes:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.21 (d, J = 15.6 Hz, 1H, CH=N), 7.45–7.29 (m, 5H, Ar-H), 6.78 (d, J = 15.6 Hz, 1H, CH=CH), 3.01 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.23 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is synthesized via a condensation reaction between a pyrazole-3-carbohydrazide precursor and an α,β-unsaturated aldehyde (e.g., cinnamaldehyde derivatives). Key steps include:

  • Reagent Selection : Use methanol or ethanol as solvents under reflux conditions (60–80°C) to facilitate Schiff base formation .
  • Catalysis : Acidic or basic catalysts (e.g., glacial acetic acid) improve imine bond formation efficiency .
  • Purification : Recrystallization from ethanol or column chromatography ensures purity (>95% yield) .
    • Optimization : Monitor reaction progress via TLC and adjust pH to 4–6 to minimize side products like unreacted hydrazide .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • FT-IR : Confirm the presence of C=N (1590–1620 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and isopropyl group (δ 1.2–1.4 ppm for methyl protons) .
  • X-ray Diffraction : Resolve the E,E-configuration of the hydrazone linkage and intermolecular interactions (e.g., π-π stacking) .
  • Mass Spectrometry (EI/ESI) : Validate molecular weight (e.g., [M+H]⁺ at m/z 336.3) and fragmentation patterns .

Q. What functional groups in this compound are most reactive, and how do they influence its stability?

  • Key Groups :

  • Hydrazone (–NH–N=C–) : Susceptible to hydrolysis under strong acidic/basic conditions .
  • Pyrazole Ring : Stabilizes via aromatic conjugation; substituents (e.g., isopropyl) enhance steric protection .
    • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative degradation pathways .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties and bioactivity?

  • DFT Applications :

  • Calculate HOMO-LUMO gaps to predict redox behavior and charge transfer interactions (e.g., bandgap ~3.5 eV) .
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions for ligand-target binding .
    • Docking Studies :
  • Use AutoDock Vina to simulate binding with enzymes (e.g., cyclooxygenase-2) via hydrogen bonding (C=O···Arg120) and hydrophobic interactions (phenyl ring with Val523) .
  • Validate docking scores (e.g., ΔG = −8.2 kcal/mol) with in vitro enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole carbohydrazide derivatives through experimental design?

  • Case Example : If one study reports antimicrobial activity (MIC = 8 µg/mL) while another shows no effect:

  • Variable Control : Standardize assay conditions (e.g., bacterial strain, growth phase, solvent/DMSO concentration) .
  • Structural Confirmation : Re-characterize batches via XRD to rule out polymorphism or stereochemical variations .
  • Dose-Response Curves : Use IC₅₀ values instead of binary (active/inactive) classifications to quantify potency gradients .

Q. What strategies can mitigate challenges in crystallizing this compound for X-ray studies?

  • Crystallization Protocols :

  • Solvent Pairing : Use slow evaporation with dichloromethane/hexane (1:3) to induce nucleation .
  • Temperature Gradients : Cool saturated solutions from 25°C to 4°C at 0.5°C/hour to grow single crystals .
    • Common Issues : Amorphous precipitates form due to flexible hydrazone linkage; adding seed crystals or using gel diffusion methods improves crystal quality .

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